Pigment Yellow 176

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

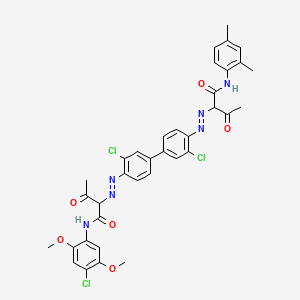

2-[[2-chloro-4-[3-chloro-4-[[1-(4-chloro-2,5-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H33Cl3N6O6/c1-18-7-10-27(19(2)13-18)40-35(48)33(20(3)46)44-42-28-11-8-22(14-24(28)37)23-9-12-29(25(38)15-23)43-45-34(21(4)47)36(49)41-30-17-31(50-5)26(39)16-32(30)51-6/h7-17,33-34H,1-6H3,(H,40,48)(H,41,49) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCGHGAGCLXAHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC(=C(C=C4OC)Cl)OC)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H33Cl3N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869053 | |

| Record name | 2-[(3,3'-Dichloro-4'-{[1-(4-chloro-2,5-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl}[biphenyl]-4-yl)diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

752.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | C.I. Pigment Yellow 176 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

124236-34-6, 90268-24-9 | |

| Record name | Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2-((3,3'-dichloro-4'-((1-(((2,4-dimethylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-4-yl)azo)-3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124236346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Pigment Yellow 176 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[(3,3'-Dichloro-4'-{[1-(4-chloro-2,5-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl}[biphenyl]-4-yl)diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-, N,N'-bis(4-chloro-2,5-dimethoxyphenyl and 2,4-xylyl) derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.082.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pigment Yellow 176 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 176 (PY 176) is a high-performance organic pigment belonging to the diarylide class of compounds. It is characterized by its brilliant, reddish-yellow hue and is widely utilized in demanding applications such as offset printing inks, coatings, and plastics due to its excellent lightfastness, heat stability, and solvent resistance. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of this compound.

Chemical Structure and Identity

This compound is a complex disazo pigment. Its chemical structure arises from a mixed coupling reaction, which can lead to variations in the precise molecular formula and weight reported in the literature. The most commonly accepted representative structure and identifying information are detailed below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| C.I. Name | This compound |

| C.I. Number | 21103 |

| CAS Number | 90268-24-9[1] |

| Molecular Formula | C₃₆H₃₃Cl₃N₆O₆[1] |

| Molecular Weight | 752.04 g/mol [1] |

| Chemical Class | Disazo (Diarylide) |

| Synonyms | Permanent Yellow GRX, Fast Yellow GRX |

The synthesis involves the tetrazotization of 4-(4-amino-3-chlorophenyl)-2-chlorobenzenamine, which is then coupled with two different acetoacetanilide derivatives: N-(2,4-dimethylphenyl)-3-oxobutanamide and N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide. This mixed coupling process results in a product that is a solid solution of different but closely related molecular structures.

Physicochemical and Fastness Properties

This compound is valued for its robust performance characteristics. The following tables summarize its key physical, chemical, and fastness properties.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Brilliant yellow powder |

| Density | 1.31 - 1.6 g/cm³ |

| Oil Absorption | 40-50 g/100g |

| pH Value | 6.5 - 7.5 |

| Heat Stability | Up to 200 °C |

Table 3: Fastness Properties of this compound

| Property | Rating (1-8, 8=excellent) |

| Lightfastness (Full Shade) | 6-7 |

| Lightfastness (Reduced Shade) | 6 |

| Water Resistance | 5 |

| Ethanol Resistance | 5 |

| Ethyl Acetate Resistance | 4 |

| Xylene Resistance | 4 |

| Acid Resistance | 5 |

| Alkali Resistance | 5 |

Experimental Protocols

Synthesis of this compound

The synthesis of diarylide pigments like PY 176 is a multi-step process involving diazotization followed by a coupling reaction.

Detailed Methodology:

-

Diazotization: A suspension of 4-(4-amino-3-chlorophenyl)-2-chlorobenzenamine is prepared in dilute hydrochloric acid. The mixture is cooled to 0-5°C in an ice bath. A solution of sodium nitrite is then added dropwise while maintaining the temperature below 5°C to form the tetrazo salt.

-

Coupling: A mixture of N-(2,4-dimethylphenyl)-3-oxobutanamide and N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide is dissolved in an aqueous alkaline solution. This solution is then added to the diazonium salt solution under controlled temperature (0-10°C) and pH conditions. The pH is typically maintained in the range of 4.0-6.0 using a buffer such as sodium acetate to facilitate the coupling reaction.

-

Isolation and Purification: The resulting pigment precipitate is filtered and washed thoroughly with water to remove any unreacted starting materials and inorganic salts. The filter cake may be reslurried in hot water or an organic solvent and heated to improve the pigment's crystallinity and fastness properties.

-

Drying and Milling: The purified pigment is dried in an oven and then mechanically milled to achieve the desired particle size distribution for its intended application.

Property Evaluation Protocols

Lightfastness (ISO 105-B02):

-

Sample Preparation: A dispersion of this compound in a suitable binder (e.g., linseed oil for ink testing) is prepared and applied to a substrate to form a uniform film.

-

Exposure: The prepared sample is exposed to a xenon arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity. A set of blue wool standards (rated 1-8) is exposed simultaneously.

-

Evaluation: The fading of the pigment is periodically compared to the fading of the blue wool standards. The lightfastness rating is the number of the blue wool standard that shows a similar degree of fading.

Heat Stability (ISO 787-21):

-

Sample Preparation: The pigment is incorporated into a plastic resin (e.g., polyethylene) at a specified concentration.

-

Testing: The pigmented plastic is subjected to a series of increasing temperatures for a defined duration.

-

Evaluation: The color change at each temperature is assessed visually or instrumentally. The heat stability is reported as the maximum temperature at which no significant color change occurs.

Solvent Resistance (ASTM D4752):

-

Sample Preparation: A coating containing this compound is applied to a panel and cured.

-

Testing: A cloth saturated with a specific solvent (e.g., methyl ethyl ketone) is rubbed back and forth over the coated surface with a specified pressure.

-

Evaluation: The number of double rubs required to expose the substrate is recorded as a measure of the solvent resistance.

Analytical Characterization

A combination of spectroscopic and diffraction techniques is employed to characterize the chemical structure and solid-state properties of this compound.

-

UV-Visible Spectroscopy: In a suitable solvent, this compound is expected to exhibit strong absorption in the visible region, with a maximum absorption wavelength (λmax) characteristic of its yellow color.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the N=N stretching of the azo group, C=O stretching of the amide and keto groups, and various vibrations associated with the substituted aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the molecular structure, although the low solubility of the pigment can present challenges in obtaining high-resolution spectra.

-

X-Ray Diffraction (XRD): XRD analysis reveals the crystalline nature of the pigment powder. The diffraction pattern can be used to identify the crystal phase and assess the degree of crystallinity, which influences properties like opacity and dispersibility. A patent for a similar diarylide yellow pigment reports characteristic X-ray diffraction pattern Bragg angles at 6.7°, 9.7°, 10.5°, 25.2°, and 26.9° (approximate 2Θ values, Cu Kα).

Toxicological and Environmental Profile

Diarylide yellow pigments, including this compound, are generally considered to have a low order of acute toxicity. Due to their very low solubility in water and biological media, they are not readily absorbed by the body. However, under high temperatures (above 200°C), there is a potential for thermal decomposition, which may release aromatic amines that could be of toxicological concern.

Environmentally, this compound is not expected to be readily biodegradable. Its low water solubility limits its mobility in aquatic environments. Regulatory assessments in various regions have concluded that diarylide pigments do not pose a significant risk to the environment under normal use conditions.

References

In-Depth Technical Guide to the Spectroscopic Analysis of C.I. 21103 (Pigment Yellow 13)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of C.I. 21103, a prominent diarylide pigment also known as Pigment Yellow 13. This document outlines detailed experimental protocols and presents quantitative data in a structured format to facilitate research and development.

Introduction to C.I. 21103

C.I. 21103, or Pigment Yellow 13, is a synthetic organic pigment belonging to the diarylide class, characterized by two azo groups. Its chemical formula is C₃₆H₃₄Cl₂N₆O₄, and its CAS number is 5102-83-0. This pigment is widely used in printing inks, plastics, and other industrial applications due to its vibrant yellow hue and good stability. Accurate and reliable analytical methods are crucial for its quality control, identification in various matrices, and for understanding its physicochemical properties. Spectroscopic techniques are indispensable tools for these purposes.

Chemical Structure of C.I. 21103

The molecular structure of C.I. 21103 is fundamental to understanding its spectroscopic behavior.

Spectroscopic Analysis Techniques

A multi-spectroscopic approach is typically employed for the comprehensive characterization of C.I. 21103. This includes Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is utilized to determine the electronic absorption properties of C.I. 21103, which are responsible for its color. The absorption maximum (λmax) is a key parameter for identification and quantification. For a related diarylide pigment, Pigment Yellow 83, the absorption maximum is observed at approximately 450 nm, and a similar region is expected for C.I. 21103.[1]

Table 1: UV-Vis Spectroscopic Data for C.I. 21103 (Expected)

| Parameter | Value | Solvent |

| λmax | ~450 nm | To be specified |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of C.I. 21103 in a suitable solvent (e.g., N,N-Dimethylformamide, Chloroform, or Toluene). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

-

Fill the sample cuvette with the prepared pigment solution.

-

Scan the sample over a wavelength range of 200-800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in the C.I. 21103 molecule. The resulting spectrum provides a molecular fingerprint that is unique to the compound.

Table 2: Characteristic FTIR Peaks for C.I. 21103 (Expected Functional Groups)

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 | N-H | Stretching (Amide) |

| ~3100 | C-H | Aromatic Stretching |

| ~2950 | C-H | Aliphatic Stretching |

| ~1670 | C=O | Amide I Stretching |

| ~1600 | C=C | Aromatic Ring Stretching |

| ~1550 | N-H | Bending (Amide II) |

| ~1280 | C-N | Stretching |

| ~820 | C-H | Aromatic Out-of-plane Bending |

| ~750 | C-Cl | Stretching |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade Potassium Bromide (KBr) in an oven to remove moisture.

-

Grind a small amount (1-2 mg) of C.I. 21103 with approximately 200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Measurement:

-

Record a background spectrum of the empty sample holder.

-

Place the KBr pellet in the sample holder.

-

Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the C.I. 21103 molecule. ¹H and ¹³C NMR are essential for confirming the molecular structure.

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for C.I. 21103

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | 10.0 - 11.0 | Amide (N-H) |

| ¹H | 7.0 - 8.0 | Aromatic (Ar-H) |

| ¹H | 2.0 - 2.5 | Methyl (CH₃) |

| ¹³C | 160 - 170 | Carbonyl (C=O) |

| ¹³C | 110 - 150 | Aromatic (Ar-C) |

| ¹³C | 15 - 25 | Methyl (CH₃) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve an appropriate amount of C.I. 21103 in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The concentration will depend on the sensitivity of the instrument and the specific nucleus being observed.

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Measurement:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum.

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It is particularly useful for identifying the non-polar bonds and symmetric vibrations within the C.I. 21103 molecule.

Table 4: Expected Raman Shifts for C.I. 21103

| Raman Shift (cm⁻¹) | Functional Group | Vibrational Mode |

| ~1600 | C=C | Aromatic Ring Stretching |

| ~1400 | N=N | Azo Group Stretching |

| ~1350 | Ar-N | Stretching |

| ~1150 | C-N | Stretching |

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: The pigment powder can typically be analyzed directly without any sample preparation.

-

Instrumentation: Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm, 785 nm). The choice of laser wavelength is critical to avoid fluorescence interference, which can be an issue with organic pigments.[2][3][4][5]

-

Measurement:

-

Focus the laser on the sample.

-

Acquire the Raman spectrum over a suitable spectral range (e.g., 200-2000 cm⁻¹).

-

Optimize parameters such as laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

Conclusion

The spectroscopic analysis of C.I. 21103 requires a combination of techniques to obtain a complete chemical and structural profile. UV-Vis spectroscopy provides information on the electronic transitions responsible for its color. FTIR and Raman spectroscopy offer detailed insights into the vibrational modes of its functional groups, serving as a molecular fingerprint. NMR spectroscopy is indispensable for elucidating the precise atomic connectivity and confirming the overall molecular structure. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists in the fields of materials science, analytical chemistry, and drug development for the accurate and reliable characterization of this important diarylide yellow pigment.

References

- 1. Diarylide Yellow (PY83) [benchchem.com]

- 2. Raman spectroscopic library of medieval pigments collected with five different wavelengths for investigation of illuminated manuscripts - Analytical Methods (RSC Publishing) DOI:10.1039/C8AY00016F [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. iris.cnr.it [iris.cnr.it]

- 5. Raman: Wavelength Matters - Wasatch Photonics [wasatchphotonics.com]

An In-depth Technical Guide to the Synthesis of Pigment Yellow 176

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of C.I. Pigment Yellow 176 (CAS No. 90268-24-9), a significant disazo pigment. This document details the synthetic pathway, experimental protocols, and key data points relevant to its preparation.

Introduction

This compound is a brilliant yellow diarylide pigment known for its good lightfastness, heat stability, and solvent resistance, making it suitable for applications such as printing inks and coatings.[1][2] Chemically, it is a complex disazo pigment produced through a mixed coupling reaction. This guide will elaborate on the essential chemical transformations and procedural details for its laboratory-scale synthesis.

Synthesis Pathway

The synthesis of this compound is a two-step process characteristic of azo pigment production:

-

Diazotization: The primary aromatic diamine, 4-(4-Amino-3-chlorophenyl)-2-chlorobenzenamine, undergoes a diazotization reaction to form a tetrazo salt. This reaction is typically carried out in an acidic medium at low temperatures using sodium nitrite.

-

Azo Coupling: The resulting tetrazo salt is then coupled with a mixture of two different coupling agents: N-(2,4-dimethylphenyl)-3-oxobutanamide and N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide.[3] This mixed coupling results in a solid solution of symmetrical and asymmetrical pigment molecules, which defines the final properties of this compound.[4]

The overall synthesis pathway is depicted in the following diagram:

References

An In-depth Technical Guide to the Core Characteristics of CAS 90268-24-9 (Pigment Yellow 176)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental characteristics of the substance identified by CAS number 90268-24-9, commonly known as Pigment Yellow 176. This document collates essential physicochemical data, toxicological information, and standardized experimental methodologies relevant to the assessment of this and similar chemical entities. Visualizations of key biological and experimental pathways are included to facilitate understanding.

Core Substance Identification and Physicochemical Properties

This compound is a high-performance organic pigment belonging to the disazo and benzimidazolone chemical classes.[1] Its primary industrial applications are in coloring inks, coatings, and plastics due to its excellent color strength and stability.[1][2]

Table 1: Physicochemical Properties of CAS 90268-24-9 (this compound)

| Property | Value | Reference(s) |

| Chemical Name | C.I. This compound | [3] |

| CAS Number | 90268-24-9 | [1][3] |

| EINECS Number | 290-824-9 | [1][3] |

| Molecular Formula | C₃₆H₃₅ClN₆O₆ | [1][4] |

| Molecular Weight | 683.15 g/mol | [4][5] |

| Appearance | Yellow powder with a reddish tint | [1][6] |

| Density | Approximately 1.4 - 1.6 g/cm³ | [1][5] |

| Boiling Point | 838.6 ± 65.0 °C at 760 mmHg | [1][3] |

| Oil Absorption | 35 - 45 ml/100g | [1][5] |

| Water Solubility | Very low |

Table 2: Performance and Fastness Characteristics of this compound

| Property | Rating/Value | Reference(s) |

| Light Fastness | 6 - 7 (on a scale of 1-8) | [1][5] |

| Heat Resistance | 200 - 210 °C | [1][5] |

| Water Resistance | 4 - 5 (on a scale of 1-5) | [1][5] |

| Oil Resistance | 4 (on a scale of 1-5) | [1][5] |

| Acid Resistance | 5 (on a scale of 1-5) | [1][5] |

| Alkali Resistance | 5 (on a scale of 1-5) | [1][5] |

Toxicological Profile

This compound, like many organic pigments, is characterized by its low solubility and bioavailability, which generally leads to low acute toxicity. The primary toxicological concern for azo dyes is their potential metabolic cleavage into constituent aromatic amines, which may have their own toxicological profiles, including potential carcinogenicity.

Table 3: Summary of Toxicological Data for this compound and Related Azo Pigments

| Endpoint | Result/Observation | Reference(s) |

| Acute Oral Toxicity (LD50, Rat) | > 8250 mg/kg | [7] |

| Skin Sensitization | Did not induce skin sensitization in a Guinea Pig test. | [8] |

| Genotoxicity (Ames Test) | Generally negative for benzimidazolone pigments. | |

| Carcinogenicity | No evidence of carcinogenicity for diarylide yellow in a 2-year chronic toxicity study. | [9] |

| Environmental Fate | Expected to be persistent in water, soil, and sediments with low bioaccumulation potential. |

Experimental Protocols

Detailed toxicological assessment of substances like this compound follows standardized guidelines to ensure reproducibility and regulatory acceptance. Skin sensitization is a key endpoint for pigments. The following is a detailed methodology for the Guinea Pig Maximisation Test (GPMT), a common method for assessing skin sensitization potential, as described in OECD Guideline 406.

Detailed Methodology: Skin Sensitization - Guinea Pig Maximisation Test (GPMT) (OECD 406)

Objective: To determine the potential of a test substance to induce skin sensitization.

Principle: The test comprises an induction phase, where the immune system is exposed to the test substance, and a challenge phase, which elicits a response in sensitized animals. The GPMT uses Freund's Complete Adjuvant (FCA) to potentiate the immune response.

Materials:

-

Test substance: this compound

-

Vehicle: Appropriate solvent (e.g., acetone/olive oil)

-

Freund's Complete Adjuvant (FCA)

-

Young, healthy albino guinea pigs

-

Syringes, needles, patches, and dressings

Procedure:

-

Preliminary Screening (Dose Range-Finding):

-

Determine the concentrations for the main study.

-

Induction concentration: The highest concentration that causes mild-to-moderate skin irritation.

-

Challenge concentration: The highest non-irritating concentration.

-

-

Induction Phase (Day 0):

-

Use a treatment group of at least 10 animals and a control group of at least 5.

-

Shave the shoulder region of each animal.

-

Perform three pairs of intradermal injections (0.1 ml each) in the shaved area:

-

Injection 1: 1:1 mixture of FCA and water/saline.

-

Injection 2: Test substance in the selected vehicle.

-

Injection 3: Test substance emulsified in the 1:1 FCA/water mixture.

-

-

The control group receives the same injections but without the test substance.

-

-

Topical Induction (Day 7):

-

Shave the same shoulder region of the test animals.

-

Apply the test substance in a suitable vehicle to a 2x4 cm filter paper patch. The concentration should be the highest that does not cause excessive irritation.

-

Apply the patch to the shaved area and secure with an occlusive dressing for 48 hours.

-

-

Challenge Phase (Day 21):

-

Shave a fresh area on the flank of both test and control animals.

-

Apply the test substance at the highest non-irritating concentration to a patch.

-

Apply the patch to the shaved flank and secure with a dressing for 24 hours.

-

-

Observation and Scoring (24 and 48 hours after patch removal):

-

Remove the challenge patches and observe the skin reaction at the application site.

-

Grade the erythema and edema according to a standardized scale (e.g., 0 = no reaction, 1 = slight, 2 = moderate, 3 = severe).

-

The substance is considered a sensitizer if a significantly higher percentage of test animals show a positive reaction compared to the control group.

-

Biological and Experimental Pathways

Metabolic Activation of Azo Dyes

A critical aspect of the toxicology of azo dyes is their metabolism. Azoreductase enzymes, present in liver and gut microbiota, can cleave the azo bond (—N=N—). This reductive cleavage breaks the pigment into its constituent aromatic amines, which are often more biologically active and potentially toxic than the parent molecule.

Workflow for In Vitro Androgen Receptor Binding Assay

Given the potential for aromatic amines to interact with cellular signaling pathways, in vitro receptor binding assays are relevant screening tools. The following diagram illustrates a typical workflow for a competitive androgen receptor (AR) binding assay, used to determine if a substance can displace a natural or synthetic androgen from the receptor.

References

- 1. Local lymph node assay - Wikipedia [en.wikipedia.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. bgrci.de [bgrci.de]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. mds-usa.com [mds-usa.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. ftp.cdc.gov [ftp.cdc.gov]

Technical Guide: Pigment Yellow 176 (C36H33Cl3N6O6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a comprehensive summary of publicly available data on C.I. Pigment Yellow 176. It is important to note that the vast majority of research and literature on this compound pertains to its industrial applications as a pigment. Data regarding its biological activity, signaling pathways, or potential therapeutic uses are not currently available in the public domain. This guide is intended to provide a thorough understanding of the compound's chemical and physical properties based on existing industrial data.

Chemical and Physical Properties

This compound is a benzimidazolone, double azo pigment known for its brilliant reddish-yellow shade.[1][2][3] Its chemical structure and properties make it suitable for a variety of applications, primarily in the manufacturing of inks and coatings.[1][4][5]

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference |

| CI Name | This compound | [2] |

| CI Number | 21103 | [1][2] |

| CAS Number | 90268-24-9 | [1][2][6] |

| Molecular Formula | C36H33Cl3N6O6 | [1][2][6] |

| Molecular Weight | 752.04 g/mol | [1][2][6] |

| Chemical Group | Benzimidazolone | [3] |

| Molecular Structure | Double azo | [2] |

| Appearance | Yellow powder | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [7] |

| Boiling Point | 838.6 ± 65.0 °C at 760 mmHg | [7] |

| Flash Point | 461.0 ± 34.3 °C | [7] |

| Refractive Index | 1.630 | [7] |

| Storage Temperature | 10°C - 25°C | [8] |

Table 2: Performance and Fastness Properties of this compound

| Property | Rating/Value | Reference |

| Light Fastness | 3-4 | [1] |

| Heat Resistance | 160 °C | [1] |

| Water Resistance | 5 | [1] |

| Oil Resistance | 4 | [1] |

| Acid Resistance | 4 | [1] |

| Alkali Resistance | 5 | [1] |

| Alcohol Resistance | 5 | [1] |

| Oil Absorption | 40 ml/100g | [9] |

| Water Soluble Matter | ≤ 1.5% | [3] |

| Water Content | ≤ 2.0% | [3] |

Synthesis and Manufacturing

The manufacturing process for this compound involves a mixed coupling reaction.[2][4] The synthesis starts with the double nitrogenation of 4-(4-Amino-3-chlorophenyl)-2-chlorobenzenamine. This intermediate is then coupled with two different components: N-(2,4-dimethylphenyl)-3-oxobutanamide and N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide.[2][4] This mixed coupling process also results in the production of C.I. Pigment Yellow 13 and C.I. Pigment Yellow 83.[2][4]

Caption: Synthesis workflow for this compound.

Applications

The primary applications of this compound are in the formulation of various inks and coatings due to its high transparency, good light fastness, and thermal stability.[1][3]

-

Offset Inks: This is the main application area for this compound.[1][5]

-

Water-Based Inks: Suitable for use in water-based ink formulations.[1]

-

Solvent-Based Inks: Used in solvent-based ink systems.[1]

-

Paints & Coatings: Employed in the manufacturing of paints and coatings.[1][4]

-

Textile Printing: Has applications in textile printing processes.[1]

-

Plastics: Can be used as a colorant for plastics.[1]

Toxicology and Safety

There is a lack of specific toxicological data for this compound in the context of pharmaceutical or biomedical research. General toxicological profiles of organic pigments suggest they are often poorly soluble in water and biological media, leading to low absorption rates after ingestion or dermal contact.[10] For many pigments, the oral LD50 is greater than 2000 mg/kg body weight, indicating low acute toxicity.[10] However, it is crucial to note that the toxicological profile can be influenced by impurities, particularly residual aromatic amines from the synthesis process.[11]

For any research application outside of its established industrial uses, a thorough toxicological evaluation would be imperative.

Relevance to Drug Development

Currently, there is no published research to suggest that this compound has any application in drug development. Its chemical structure as a large, complex azo compound does not immediately suggest properties typically associated with therapeutic agents. The compound's poor solubility in aqueous media would also present significant challenges for formulation and bioavailability.[10]

Experimental Protocols

Detailed experimental protocols for the synthesis and quality control of this compound are proprietary to the manufacturers and not publicly available. For any novel research application, protocols for characterization (e.g., NMR, Mass Spectrometry, HPLC), solubility testing, and in vitro/in vivo toxicity assays would need to be developed and validated.

Signaling Pathways and Mechanisms of Action

There is no information available in the scientific literature regarding any interaction of this compound with biological signaling pathways or any defined mechanism of action in a biological system.

Conclusion

C.I. This compound is a well-characterized organic pigment with established applications in the ink and coatings industries. Its chemical and physical properties are well-documented from a materials science perspective. However, for the audience of researchers, scientists, and drug development professionals, it is essential to recognize the significant data gap regarding its biological properties. There is currently no evidence to support its use in any pharmaceutical or biomedical application. Any future investigation into such applications would require extensive and rigorous toxicological and pharmacological studies, starting from fundamental in vitro assessments.

References

- 1. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 2. This compound [dyestuffintermediates.com]

- 3. DuraPrint®S6176 this compound | Fineland Chem [finelandchem.com]

- 4. This compound [colorbloomdyes.com]

- 5. epsilonpigments.com [epsilonpigments.com]

- 6. This compound | 90268-24-9 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Pigment Yelow 176 | 90268-24-9 | FP43987 | Biosynth [biosynth.com]

- 9. union-pigment.com [union-pigment.com]

- 10. bfr.bund.de [bfr.bund.de]

- 11. sdc.org.uk [sdc.org.uk]

A Comprehensive Technical Guide to the Physical Properties of Pigment Yellow 176 Powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of Pigment Yellow 176 (PY 176), a high-performance organic pigment. The information compiled herein is intended to support research, development, and application-specific evaluations of this versatile yellow pigment.

Core Physical and Chemical Characteristics

This compound, identified by CAS Number 90268-24-9 and C.I. Number 21103, is a disazo pigment known for its brilliant reddish-yellow shade.[1][2][3] It is primarily utilized in printing inks, particularly offset inks, as well as in paints, coatings, and plastics due to its favorable performance characteristics.[4][5][6] The pigment's chemical formula is generally cited as C₃₆H₃₃Cl₃N₆O₆, with a corresponding molecular weight of approximately 752.04 g/mol .[1] However, variations in the reported molecular formula and weight exist across different suppliers.[2][7]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound powder, compiled from various technical data sheets. These values provide a baseline for comparing PY 176 with other pigments and for predicting its behavior in various formulations.

| Property | Value |

| Appearance | Yellow Powder |

| C.I. Name | This compound |

| C.I. Number | 21103 |

| CAS Number | 90268-24-9 |

| Molecular Formula | C₃₆H₃₃Cl₃N₆O₆ (most common) |

| Molecular Weight | ~752.04 g/mol |

| Density | 1.31 - 1.6 g/cm³ |

| Oil Absorption | 35 - 50 ml/100g |

| Heat Resistance | 160 - 250 °C |

| Lightfastness (Full Shade) | 6 - 7 (on a scale of 1-8) |

| pH Value | 7.0 - 8.0 |

Resistance and Fastness Properties

The resistance of this compound to various environmental and chemical factors is critical for its performance and longevity in different applications. The following table outlines its fastness properties, typically rated on a scale of 1 to 5 (unless otherwise specified), where 5 indicates excellent resistance and 1 indicates poor resistance.

| Resistance Property | Rating (1-5 Scale) |

| Water Resistance | 5 |

| Acid Resistance | 4 - 5 |

| Alkali Resistance | 4 - 5 |

| Ethanol Resistance | 4 - 5 |

| Ester Resistance | 4 |

| Benzene Resistance | 4 |

| Ketone Resistance | 4 |

| Soap Resistance | 4 |

| Migration Resistance | 5 |

Interrelation of Physical Properties and Applications

The physical properties of this compound are directly linked to its suitability for various applications. The following diagram illustrates these relationships.

Experimental Protocols

The accurate determination of the physical properties of this compound relies on standardized experimental methodologies. Below are detailed protocols for key experiments.

Determination of Density

Principle: This method determines the mass of a unit volume of the pigment powder using a gas pycnometer, which measures the displacement of a known volume of gas by the solid sample.

Apparatus:

-

Gas pycnometer (e.g., Helium pycnometer)

-

Analytical balance, accurate to 0.1 mg

-

Sample cell of appropriate volume

-

Spatula

Procedure:

-

Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions using a standard calibration sphere of known volume.

-

Sample Preparation: Dry the this compound powder in an oven at 105°C for 2 hours to remove any adsorbed moisture. Allow the sample to cool to ambient temperature in a desiccator.

-

Measurement: a. Weigh the empty sample cell and record the mass (m_cell). b. Add a suitable amount of the dried pigment powder to the sample cell, ensuring it is approximately two-thirds full. c. Weigh the sample cell containing the pigment and record the mass (m_sample_cell). d. Calculate the mass of the pigment sample (m_pigment = m_sample_cell - m_cell). e. Place the sample cell in the gas pycnometer and perform the volume measurement according to the instrument's operating procedure. The instrument will typically perform a series of gas expansions and pressure measurements to determine the sample volume (V_pigment).

-

Calculation: The density (ρ) of the pigment is calculated using the following formula: ρ = m_pigment / V_pigment

Oil Absorption Test

Principle: This method, based on ASTM D281, determines the quantity of linseed oil required to form a stiff, putty-like paste with a known weight of pigment. This value is indicative of the pigment's vehicle demand in a formulation.

Apparatus:

-

Flat, smooth glass plate or marble slab

-

Spatula with a stiff blade

-

Burette or graduated pipette for dispensing oil

-

Analytical balance

-

Raw linseed oil

Procedure:

-

Sample Preparation: Weigh out 1 gram of the dry this compound powder and place it on the glass plate.

-

Titration with Oil: a. Carefully add raw linseed oil drop by drop from the burette onto the pigment powder. b. After the addition of each few drops, thoroughly incorporate the oil into the pigment using the spatula. c. Continue adding oil and mixing until a single, coherent paste is formed that has a stiff, putty-like consistency. The endpoint is reached when the paste just begins to stick to the glass plate.

-

Measurement: Record the volume of linseed oil used (in ml).

-

Calculation: The oil absorption is expressed as the number of milliliters of oil required per 100 grams of pigment. Oil Absorption = (Volume of oil used in ml / Weight of pigment in g) * 100

Heat Stability Assessment

Principle: This protocol evaluates the change in color of the pigment when exposed to elevated temperatures, simulating processing conditions in applications like plastics and coatings.

Apparatus:

-

Laboratory oven with precise temperature control

-

Heat-resistant sample holders (e.g., aluminum dishes)

-

Colorimeter or spectrophotometer for color measurement

-

Control sample of the pigment powder

Procedure:

-

Sample Preparation: Place a small, uniform layer of this compound powder in two separate sample holders. One will serve as the control, and the other as the test sample.

-

Exposure: a. Place the test sample in the oven preheated to the desired test temperature (e.g., 160°C, 180°C, 200°C, etc.). b. Maintain the sample at this temperature for a specified duration (e.g., 30 minutes).

-

Color Measurement: a. After the exposure time, remove the test sample from the oven and allow it to cool to room temperature. b. Using a colorimeter, measure the CIELAB color coordinates (L, a, b*) of both the control and the heat-treated sample.

-

Evaluation: Calculate the total color difference (ΔE) between the control and the test sample using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb)²] A higher ΔE value indicates a greater color change and lower heat stability at that temperature. The heat stability is often reported as the maximum temperature at which the ΔE* remains below a certain threshold (e.g., 3).

This guide provides a foundational understanding of the physical properties of this compound. For specific applications, it is recommended to conduct further testing and evaluation within the intended formulation and processing conditions.

References

- 1. This compound [dyestuffintermediates.com]

- 2. Permanent yellow grx(py176) - ORGANIC PIGMENT YELLOW - L COLOR [l-color.com]

- 3. CAS No. 90268-24-9 Chemical this compound - Coating and Organic Pigment [mornichemical.en.made-in-china.com]

- 4. DuraPrint®S6176 this compound | Fineland Chem [finelandchem.com]

- 5. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 6. ulprospector.com [ulprospector.com]

- 7. Pigment Yelow 176 | 90268-24-9 | FP43987 | Biosynth [biosynth.com]

An In-depth Technical Guide to the Solubility Profile of Pigment Yellow 176

For Researchers, Scientists, and Drug Development Professionals

General Description and Properties

Pigment Yellow 176 is a high-performance organic pigment known for its bright, reddish-yellow shade, high color strength, and good transparency.[1] Its primary applications are in the ink and coating industries, where its resistance to light, heat, and solvents is a key performance attribute.[1][2][3] From a chemical standpoint, it belongs to the diarylide azo pigment family.[4]

A report by the Canadian government on diarylide yellow pigments, which includes this compound, notes their very low solubility in both water (in the microgram per liter range) and octanol (below 1 mg/L).[5] This inherent low solubility is a defining characteristic of this class of pigments, contributing to their stability and durability in various applications.

Qualitative Solubility and Resistance Data

Technical data sheets from various suppliers provide qualitative assessments of this compound's resistance to a range of organic solvents. This data is typically presented on a scale of 1 to 5, where 5 indicates excellent resistance and 1 indicates poor resistance. While not quantitative, these ratings provide valuable insights into the pigment's behavior in different solvent environments.

| Solvent/Chemical Class | Resistance Rating (1-5 Scale) | Source |

| Ethyl Acetate | 4 | [1] |

| Ethanol | 4 | [1] |

| Methyl Ethyl Ketone (MEK) | 4 | [1] |

| Alcohol | 5 | [4] |

| Ester | 4 | [4] |

| Benzene | 4 | [4] |

| Ketone | 4 | [4] |

| Linseed Oil | 4 | [2] |

| Water | 5 | [3] |

| Acid | 5 | [2][4] |

| Alkali | 5 | [2][4] |

These ratings indicate that this compound is generally highly resistant to dissolution in common organic solvents, which is a desirable property for its primary applications in inks and coatings to prevent bleeding and migration.

Experimental Protocol for Determining Pigment Solubility

Due to the absence of a specific, published experimental protocol for determining the solubility of this compound, a general method based on standard laboratory practices for sparingly soluble solids is provided below. This protocol can be adapted to various organic solvents.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound powder

-

Selected organic solvent(s) of analytical grade

-

Volumetric flasks

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

-

Vials for sample collection

Procedure:

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The amount of pigment should be sufficient to ensure that undissolved solids remain at equilibrium.

-

Place the container in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Continuously agitate the mixture using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease stirring and allow the undissolved pigment to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove all suspended particles. This step is critical to ensure that only the dissolved pigment is measured.

-

-

Analysis:

-

The concentration of the dissolved pigment in the filtrate can be determined using a suitable analytical technique.

-

UV-Vis Spectrophotometry: If the pigment has a distinct chromophore and a calibration curve of absorbance versus known concentrations is prepared, the concentration of the dissolved pigment can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax).

-

HPLC: For a more sensitive and specific measurement, an HPLC method can be developed. A calibration curve of peak area versus known concentrations would be required to quantify the amount of dissolved pigment.

-

-

-

Calculation:

-

The solubility is calculated from the measured concentration of the pigment in the filtered solution and is typically expressed in grams per liter (g/L) or milligrams per liter (mg/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a pigment in an organic solvent.

Caption: Experimental workflow for pigment solubility determination.

Conclusion

This compound is characterized by its very low solubility in organic solvents, a property that is fundamental to its performance in its intended applications. While precise quantitative solubility data is scarce in the public domain, the available qualitative data consistently indicates high resistance to a variety of common solvents. For researchers and professionals requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for making these determinations in a laboratory setting. The inherent insolubility of this pigment should be a primary consideration in any new formulation or application development.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Pigment Yellow 176

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of C.I. Pigment Yellow 176 (PY 176). PY 176 is a high-performance diarylide yellow pigment valued for its bright, reddish-yellow shade and good resistance properties, making it suitable for applications such as offset inks.[1][2] However, understanding its behavior at elevated temperatures is crucial for ensuring product quality, safety, and regulatory compliance, particularly in applications involving high-temperature processing.

Thermal Stability of this compound

This compound, as a member of the diarylide pigment class, generally exhibits good thermal stability.[3] However, like most organic pigments, it is susceptible to degradation at elevated temperatures. Commercial suppliers often indicate a heat resistance of up to 200°C. Above this temperature, thermal decomposition can occur, leading to the breakdown of the pigment's chemical structure and a loss of its coloristic properties.[4][5] This decomposition can also lead to the formation of potentially hazardous byproducts.[5]

Diarylide yellow pigments are known to be thermally stable under normal processing conditions for many of their applications.[5] However, studies on this class of pigments have shown that they can undergo thermal decomposition at temperatures exceeding 200°C.[5][6] The degradation process for diarylide pigments is understood to involve the cleavage of the azo linkages, which are chromophoric groups responsible for the pigment's color.

Quantitative Thermal Analysis Data

| Dye Number | TGA Temperature Range (°C) | DTG Peak (°C) | DTGA (%/min) | Melting Point (°C) |

| 1 | 150–600 | 218.9 | 61.5 | 170 |

| 2 | 250–785 | 237.2 | 60.5 | 118 |

| 3 | 350–250 | 261.3 | 196.9 | 117 |

| 4 | 450–260 | 263.4 | 200.54 | 127 |

| 5 | 150–800 | 289.5 | 35.32 | 145 |

| 6 | 120–800 | 294.7 | 69.85 | 215 |

| 7 | 200–500 | 331.2 | 22.5 | 195 |

| 8 | 250–800 | 303.8 | 133.02 | 170 |

| 9 | 100–305 | 330.2 | 132.8 | 170 |

| 10 | 150–370 | 333.6 | 96.77 | 161 |

| Table adapted from a study on the thermal degradation of azobenzene dyes, illustrating typical TGA/DTG data.[7] |

For two other yellow bis-azo dyes, BPA and BTA, thermal analysis has shown they are stable up to 250°C.[8] BPA has a melting point of 224.4°C and BTA has a melting point of 225.3°C.[8] Their decomposition occurs in two main stages, with the first stage for BPA occurring between 250 and 366°C (47.5% mass loss) and for BTA between 250 and 352°C (39.4% mass loss).[8]

Degradation Mechanism and Products

The primary mechanism of thermal degradation for diarylide pigments like this compound is the cleavage of the azo bonds (-N=N-).[7] This process is often initiated at temperatures above 200°C and results in the formation of aromatic free radicals.[4][7] These radicals can then undergo further reactions, leading to a variety of smaller, volatile compounds.

A significant concern with the thermal degradation of diarylide pigments derived from 3,3'-dichlorobenzidine is the potential formation of this carcinogenic aromatic amine.[5] Safety data for diarylide yellow pigments explicitly warns against processing at temperatures exceeding 200°C due to the risk of forming 3,3'-dichlorobenzidine.[4]

The proposed thermal degradation pathway for this compound is visualized in the following diagram:

Experimental Protocols for Thermal Analysis

To assess the thermal stability and degradation of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9][10]

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic or aluminum crucible.[11]

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[10]

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).[7]

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition.

The general workflow for a TGA experiment is as follows:

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the identification of thermal transitions such as melting, crystallization, and glass transitions.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Reference: An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen, at a constant flow rate.

-

Temperature Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a defined rate (e.g., 10°C/min).

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks.

Kinetic Analysis of Thermal Degradation

The kinetics of thermal degradation can be investigated using TGA data obtained at multiple heating rates. Isoconversional methods, such as the Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO) models, are commonly used to determine the activation energy (Ea) of the decomposition process without assuming a specific reaction model.[12][13]

The general relationship for isoconversional kinetic analysis is:

While specific kinetic parameters for this compound are not available, studies on other azo dyes have reported activation energies for thermal degradation, providing a reference for the expected energy barrier for the decomposition of this class of pigments. For example, the degradation of Food Yellow 4, an azo dye, was found to have an activation energy of 101 kJ/mol.[14]

Conclusion

This compound exhibits good thermal stability up to approximately 200°C, making it suitable for a range of applications. However, at temperatures exceeding this threshold, it is prone to thermal decomposition, primarily through the cleavage of its azo bonds. This degradation can lead to the formation of aromatic amines, including the regulated substance 3,3'-dichlorobenzidine. For applications involving high-temperature processing, it is imperative for researchers and developers to conduct thorough thermal analysis using techniques such as TGA and DSC to understand the specific degradation profile of this compound in their formulations. This will ensure the final product's quality, safety, and compliance with regulatory standards.

References

- 1. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 2. DuraPrint®S6176 this compound | Fineland Chem [finelandchem.com]

- 3. researchgate.net [researchgate.net]

- 4. artspectrum.com.au [artspectrum.com.au]

- 5. Diarylide pigment - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. etamu.edu [etamu.edu]

- 10. tainstruments.com [tainstruments.com]

- 11. epfl.ch [epfl.ch]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Navigating the Safety Landscape of Pigment Yellow 176: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for Pigment Yellow 176 (CAS No. 90268-24-9), a disazo pigment. The information is intended to support researchers, scientists, and drug development professionals in performing risk assessments and implementing appropriate safety measures during the handling and use of this substance. While specific toxicological data for this compound is not extensively published in peer-reviewed literature, this guide synthesizes available information from safety data sheets, analogous pigment data, and established regulatory testing guidelines to provide a robust safety profile.

Core Safety Data

This compound, like many organic pigments, is characterized by its low solubility in water and common organic solvents. This property significantly limits its bioavailability and, consequently, its potential for systemic toxicity. According to information provided by suppliers and data on analogous pigments, this compound is considered to have a low hazard profile. Notifications to the European Chemicals Agency (ECHA) under the REACH regulation indicate that no hazards have been classified for this substance.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 90268-24-9 | ECHA |

| Molecular Formula | C₃₆H₃₅ClN₆O₆ | Biosynth |

| Molecular Weight | 683.15 g/mol | Biosynth |

| Appearance | Yellow Powder | Epsilon Chemical |

| Solubility | Insoluble in water | General knowledge of organic pigments |

Toxicological Data Summary

The following table summarizes the toxicological data for this compound and analogous organic pigments. It is important to note that where specific data for this compound is unavailable, data from structurally similar pigments is used to provide an indication of its likely toxicological profile.

| Toxicological Endpoint | Result | Species | Method | Reference |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg bw | Rat | OECD 423 (Analogous data) | General Hazard Profile of Pigments, BfR |

| Skin Irritation | Non-irritant | Rabbit | OECD 404 (Analogous data) | General Hazard Profile of Pigments, BfR |

| Eye Irritation | Non-irritant | Rabbit | OECD 405 (Analogous data) | General Hazard Profile of Pigments, BfR |

| Skin Sensitization | Non-sensitizer | Mouse | OECD 429 (LLNA) | REACH Dossier Information (Implied) |

| Mutagenicity (Ames Test) | Negative | S. typhimurium | OECD 471 (Analogous data) | Toxicology and toxicological testing of colorants |

| Carcinogenicity | Not classified as a carcinogen | - | - | ECHA |

Experimental Protocols

Detailed methodologies for the key toxicological assessments are based on internationally recognized OECD guidelines. These protocols are crucial for ensuring the quality and reproducibility of safety data.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Test Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dosage for the next step. The test aims to identify a dose that causes mortality in a certain proportion of the animals, which allows for classification of the substance.

-

Animal Model: Typically, female rats are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weight is recorded weekly.

-

A necropsy is performed on all animals at the end of the observation period.

-

-

Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test)

This in vitro method assesses the potential of a substance to cause skin irritation.[1][2][3][4][5]

-

Test Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[1][4][5] The irritant potential is determined by the extent of cell viability reduction in the RhE tissue following exposure.[2][5]

-

Test System: Commercially available RhE models (e.g., EpiDerm™, EpiSkin™).[1]

-

Procedure:

-

The test substance is applied to the surface of the RhE tissue.

-

After a defined exposure period (e.g., 15-60 minutes), the substance is removed by rinsing.

-

The tissues are incubated for a post-exposure period (e.g., 42 hours).

-

Cell viability is assessed using a colorimetric assay (e.g., MTT assay), which measures mitochondrial activity.[1][5]

-

-

Data Analysis: A substance is classified as a skin irritant if the mean cell viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.[5]

In Vitro Eye Irritation - OECD Test Guideline 437 (Bovine Corneal Opacity and Permeability - BCOP - Test)

This ex vivo method is used to identify substances that can cause serious eye damage.[6][7][8][9]

-

Test Principle: The test substance is applied to an isolated bovine cornea.[6][7] The potential for eye irritation is evaluated by measuring changes in corneal opacity and permeability to a fluorescent dye (sodium fluorescein).[6][7]

-

Test System: Corneas freshly collected from bovine eyes obtained from abattoirs.[6][7]

-

Procedure:

-

The cornea is mounted in a holder.

-

The test substance is applied to the epithelial surface of the cornea for a defined period (e.g., 10 minutes).

-

The cornea is then rinsed.

-

Corneal opacity is measured using an opacitometer.

-

Corneal permeability is measured by the amount of sodium fluorescein that passes through the cornea, quantified using a spectrophotometer.

-

-

Data Analysis: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values.[7] This score is used to classify the substance's eye irritation potential.

Skin Sensitization - OECD Test Guideline 429 (Local Lymph Node Assay - LLNA)

The LLNA is an in vivo method for identifying potential skin sensitizers.

-

Test Principle: The method is based on the principle that sensitizing chemicals induce a primary proliferation of lymphocytes in the lymph nodes draining the site of application.

-

Animal Model: Mice (e.g., CBA/J strain).

-

Procedure:

-

The test substance is applied to the dorsum of the ears of the mice for three consecutive days.

-

On day 5, a radiolabeled precursor of DNA synthesis (e.g., ³H-methyl thymidine) is injected intravenously.

-

After a few hours, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured.

-

-

Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is generally considered a sensitizer if the SI is ≥ 3.

Visualizations

Experimental Workflow Diagrams

Logical Relationship Diagram

Handling and Safety Recommendations

Based on the available data, this compound is not considered a hazardous substance. However, good industrial hygiene practices should always be followed when handling any chemical powder.

-

Engineering Controls: Ensure adequate ventilation to minimize dust generation and inhalation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved particulate respirator should be worn.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the pigment is handled. Wash hands thoroughly after handling.

Conclusion

This compound is an organic pigment with a low hazard profile, primarily due to its poor bioavailability. Based on data from analogous compounds and general knowledge of organic pigments, it is not expected to be acutely toxic, irritating to the skin or eyes, or a skin sensitizer. It is also not considered to be mutagenic or carcinogenic. While specific quantitative toxicological data for this compound is limited in the public domain, the information available from safety data sheets and regulatory bodies supports its safe use when appropriate handling procedures and personal protective equipment are utilized. Researchers and professionals should always consult the most up-to-date Safety Data Sheet provided by the supplier before handling this substance.

References

- 1. epsilonpigments.com [epsilonpigments.com]

- 2. echa.europa.eu [echa.europa.eu]

- 3. echa.europa.eu [echa.europa.eu]

- 4. echa.europa.eu [echa.europa.eu]

- 5. images.thdstatic.com [images.thdstatic.com]

- 6. echa.europa.eu [echa.europa.eu]

- 7. epsilonpigments.com [epsilonpigments.com]

- 8. epsilonpigments.com [epsilonpigments.com]

- 9. bfr.bund.de [bfr.bund.de]

Methodological & Application

Application Notes and Protocols: Pigment Yellow 176 in Polymer Matrix Composites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Pigment Yellow 176 (PY 176) in various polymer matrix composites. This document outlines the pigment's key performance characteristics, offers detailed experimental protocols for its evaluation, and presents data in a clear, comparative format.

Introduction to this compound

This compound is a high-performance organic pigment belonging to the diarylide class. It is known for its brilliant greenish-yellow shade, excellent heat stability, and good fastness properties.[1][2] These characteristics make it a suitable colorant for a wide range of polymer applications, including polyolefins, PVC, and ABS.[2] Its chemical structure provides good resistance to migration and chemicals.[1][2]

Physical and Chemical Properties

A summary of the general physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source(s) |

| Chemical Class | Diarylide Azo | [1] |

| C.I. Name | This compound | [1] |

| C.I. Number | 21103 | [1] |

| CAS Number | 90268-24-9 | [3] |

| Appearance | Greenish-yellow powder | [1][2] |

| Oil Absorption | 35-45 g/100g | [1][2] |

| Density | ~1.6 g/cm³ | [1] |

Performance in Polymer Matrices

The performance of this compound can vary depending on the polymer matrix, processing conditions, and the presence of other additives. The following tables summarize its typical performance characteristics in common thermoplastic polymers.

3.1. Thermal and Light Stability

| Polymer Matrix | Heat Stability (°C) | Lightfastness (Blue Wool Scale) | Source(s) |

| HDPE | 250 | 6-7 | [1] |

| LDPE | 250 | 6-7 | [1] |

| PP | 250 | 6-7 | [4] |

| PVC (Plasticized) | 200 | 6-7 | [2] |

| ABS | 250 | 6-7 | [4] |

3.2. Fastness Properties

The following table outlines the resistance of this compound to migration and various chemical agents when incorporated into a polymer matrix. The rating scale is typically from 1 to 5, where 5 indicates excellent resistance and 1 indicates poor resistance.

| Property | Rating (1-5) | Source(s) |

| Migration Resistance (in plasticized PVC) | 4-5 | [1] |

| Acid Resistance | 5 | [1] |

| Alkali Resistance | 5 | [1] |

| Water Resistance | 5 | [3] |

| Ethanol Resistance | 4 | [1] |

| Ester Resistance | 4 | [1] |

| Benzene Resistance | 4 | [1] |

| Ketone Resistance | 4 | [1] |

3.3. Effects on Mechanical Properties

The incorporation of pigments can influence the mechanical properties of the host polymer. While specific quantitative data for this compound is not extensively available in public literature, the following general trends are expected for organic pigments in polymer composites. It is crucial to perform specific testing for each polymer and loading level.

| Mechanical Property | General Expected Effect of Organic Pigments |

| Tensile Strength | Can slightly decrease or remain unchanged at low concentrations. Higher concentrations may lead to a more significant reduction. |

| Impact Strength | May decrease, as pigment particles can act as stress concentrators. |

| Hardness | Can slightly increase due to the addition of rigid pigment particles. |

| Warpage | Some organic pigments can act as nucleating agents, affecting the crystallization behavior of semi-crystalline polymers like PE and PP, which can lead to changes in shrinkage and potential warpage.[5][6] |

Note: The actual impact on mechanical properties is highly dependent on the pigment's particle size, dispersion quality, concentration, and the specific polymer grade and processing conditions.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of this compound in a polymer matrix.

4.1. Protocol for Incorporation of this compound into a Polymer Matrix

This protocol describes a standard method for preparing pigmented polymer samples for subsequent testing.

Materials and Equipment:

-

Polymer resin (e.g., HDPE, PP, PVC, ABS) in pellet or powder form

-

This compound powder

-

Two-roll mill or a twin-screw extruder

-

Compression molding press or injection molding machine

-

Analytical balance

-

Drying oven

Procedure:

-

Drying: Dry the polymer resin and this compound powder in an oven at the recommended temperature and time to remove any moisture.

-

Pre-mixing: Accurately weigh the desired amounts of polymer and this compound to achieve the target concentration (e.g., 0.1%, 1.0%). For masterbatch preparation, higher concentrations (e.g., 20-40%) are used. Tumble mix the components for 15-20 minutes to ensure a homogenous dry blend.

-

Melt Compounding:

-

Two-Roll Mill: Set the mill rolls to the appropriate processing temperature for the polymer. Add the pre-mixed material to the nip of the rolls and process until a uniform color is achieved.

-

Twin-Screw Extruder: Feed the dry blend into the extruder with a set temperature profile appropriate for the polymer. The extruded strands are then cooled in a water bath and pelletized.

-

-

Specimen Preparation:

-

Compression Molding: Place the compounded material (milled sheet or pellets) into a mold and press at the specified temperature and pressure to produce plaques of the desired thickness.

-

Injection Molding: Feed the compounded pellets into an injection molding machine to produce standardized test specimens (e.g., tensile bars, impact test specimens).

-

4.2. Protocol for Evaluation of Heat Stability (based on ISO 12877-2)

Materials and Equipment:

-

Injection molding machine

-

Colorimeter or spectrophotometer

-

Pigmented polymer pellets

Procedure:

-

Set the initial processing temperature of the injection molding machine to a known stable temperature for the pigmented polymer.

-

Mold a set of standard samples and retain them as the control.

-

Increase the barrel temperature by 20°C and mold another set of samples.

-

Repeat this process, increasing the temperature in 20°C increments.

-

After cooling, visually compare each set of samples to the control.

-

For a quantitative assessment, measure the color difference (ΔE*) of each sample set against the control using a colorimeter.

-

The heat stability is defined as the maximum temperature at which the color change (ΔE) remains within a specified tolerance (e.g., ΔE ≤ 3).

4.3. Protocol for Evaluation of Lightfastness (based on ISO 4892-2)

Materials and Equipment:

-

Xenon-arc weathering chamber

-

Blue Wool Scale standards

-

Colorimeter or spectrophotometer

-

Pigmented polymer test plaques

Procedure:

-

Mount the test plaques and the Blue Wool Scale standards in the xenon-arc chamber.

-

Expose the samples to a controlled cycle of light, temperature, and humidity as specified in ISO 4892-2 for the intended application (e.g., indoor or outdoor use).

-

Periodically remove the samples and assess the degree of fading by visually comparing them to the Blue Wool Scale. The lightfastness rating corresponds to the Blue Wool standard that shows a similar degree of fading.

-

Alternatively, measure the color change (ΔE*) at specified intervals using a colorimeter.

4.4. Protocol for Evaluation of Migration Resistance (based on DIN 53775)

Materials and Equipment:

-

Pigmented plasticized PVC test specimen

-

White, unpigmented plasticized PVC sheet

-

Two glass plates

-

A weight to apply a pressure of 50 kPa

-

Oven

Procedure:

-

Place the pigmented PVC test specimen in direct contact with the white PVC sheet.

-

Sandwich the two sheets between the two glass plates.

-

Place the assembly in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

-

Apply the weight on top of the glass plates to ensure intimate contact.

-

After the test period, remove the assembly from the oven and allow it to cool.

-